VU 29

Vue d'ensemble

Description

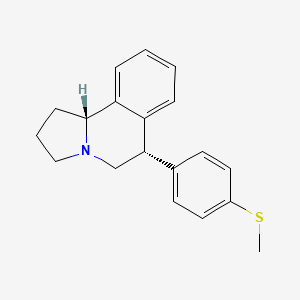

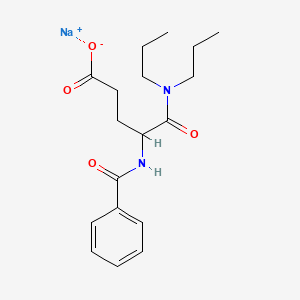

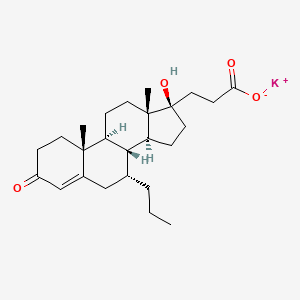

VU-29 est un modulateur allostérique positif du récepteur métabotropique du glutamate 5 (mGluR5). Sa formule chimique est C22H16N4O3, et sa masse molaire est de 384,39 g/mol. Le composé est également connu sous son numéro CAS : 890764-36-0 .

Applications De Recherche Scientifique

VU-29 has garnered interest in several scientific fields:

Chemistry: Researchers explore its interactions with mGluR5 and its potential as a tool compound for studying glutamate receptors.

Biology: Investigations focus on understanding its impact on neuronal signaling pathways and synaptic plasticity.

Medicine: Although not yet a drug candidate, VU-29’s modulation of mGluR5 may have implications for neurological disorders.

Industry: While not currently used industrially, its unique properties may inspire future applications.

Mécanisme D'action

Target of Action

VU-29 is a positive allosteric modulator of the metabotropic glutamate 5 (mGlu5) receptor . This receptor is implicated in various forms of synaptic plasticity, including drugs of abuse .

Mode of Action

As a positive allosteric modulator, VU-29 enhances the activity of the mGlu5 receptor . It does this by binding to a site on the receptor that is distinct from the glutamate binding site, thereby increasing the receptor’s response to its natural ligand, glutamate .

Biochemical Pathways

The mGlu5 receptor is involved in various forms of synaptic plasticity . By enhancing the activity of this receptor, VU-29 can influence these processes. For example, it has been shown to inhibit the maintenance of ethanol-induced conditioned place preference (CPP), a measure of drug reward .

Result of Action

VU-29 has been shown to inhibit the maintenance of ethanol-induced CPP . This suggests that it could potentially be used to disrupt the association between environmental cues and the rewarding properties of drugs of abuse .

Action Environment

The action of VU-29 can be influenced by various environmental factors. For example, the presence of glutamate, the natural ligand for the mGlu5 receptor, is necessary for VU-29 to exert its effects . Additionally, the specific cellular and synaptic environment can also impact the action of VU-29 .

Analyse Biochimique

Biochemical Properties

VU 29 selectively potentiates mGlu5 over other mGluR subtypes . It has an EC50 of 9 nM and a Ki of 244 nM for rmGluR5 . This interaction with the mGlu5 receptor is crucial for its role in biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent and reverse ethanol-induced memory impairment . This is achieved through its influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a positive allosteric modulator of the mGlu5 receptor, this compound enhances the receptor’s response to its ligand, glutamate . This modulation is believed to be responsible for its observed effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found that this compound can inhibit the maintenance of ethanol-induced conditioned place preference (CPP), and that the duration of treatment contributes to this effect .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, a study found that a dosage of 30 mg/kg of this compound was able to inhibit the maintenance of a learned association between ethanol and environmental context in rats .

Metabolic Pathways

Given its role as a modulator of the mGlu5 receptor, it is likely that it is involved in glutamatergic signaling pathways .

Transport and Distribution

Given its role as a modulator of the mGlu5 receptor, it is likely that it is transported to and distributed within areas of the cell where this receptor is present .

Subcellular Localization

Given its role as a modulator of the mGlu5 receptor, it is likely that it is localized to areas of the cell where this receptor is present .

Méthodes De Préparation

Voies de synthèse : Les voies de synthèse pour VU-29 ne sont pas largement documentées dans la littérature. Il est principalement préparé par synthèse organique en laboratoire. Les chercheurs utilisent diverses réactions chimiques pour assembler le composé étape par étape.

Conditions de réaction : Les conditions de réaction spécifiques pour la synthèse de VU-29 peuvent varier, mais elles impliquent généralement des réactions de couplage, des cyclisations et des transformations de groupes fonctionnels. Malheureusement, les détails exacts sont rares en raison des informations publiées limitées.

Production industrielle : À l'heure actuelle, il n'existe aucune méthode de production industrielle à grande échelle pour VU-29. Son utilisation reste principalement dans la recherche et le développement.

Analyse Des Réactions Chimiques

Types de réactions : VU-29 subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Sans données spécifiques, nous ne pouvons que déduire en fonction de sa structure et de ses groupes fonctionnels.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de composés similaires peuvent également s'appliquer à VU-29. Il pourrait s'agir de catalyseurs, de solvants et de réactifs spécifiques adaptés aux transformations souhaitées.

Principaux produits : Les principaux produits formés lors de la synthèse de VU-29 dépendraient des réactions spécifiques impliquées. Des recherches supplémentaires sont nécessaires pour élucider ces détails.

4. Applications de la recherche scientifique

VU-29 a suscité de l'intérêt dans plusieurs domaines scientifiques :

Chimie : Les chercheurs explorent ses interactions avec le mGluR5 et son potentiel en tant que composé outil pour étudier les récepteurs du glutamate.

Biologie : Les enquêtes se concentrent sur la compréhension de son impact sur les voies de signalisation neuronale et la plasticité synaptique.

Médecine : Bien qu'il ne soit pas encore un candidat médicament, la modulation du mGluR5 par VU-29 peut avoir des implications pour les troubles neurologiques.

Industrie : Bien qu'il ne soit pas actuellement utilisé dans l'industrie, ses propriétés uniques peuvent inspirer des applications futures.

5. Mécanisme d'action

VU-29 améliore l'activité du mGluR5 en se liant de manière allostérique au récepteur. Cette interaction potentialise les réponses du récepteur, affectant les voies de signalisation en aval. Les cibles moléculaires et les voies exactes restent un domaine de recherche actif .

Comparaison Avec Des Composés Similaires

VU-29 se distingue par sa sélectivité pour le mGluR5. D'autres composés similaires peuvent manquer de cette spécificité. Malheureusement, je n'ai pas de liste de ces composés pour le moment.

Propriétés

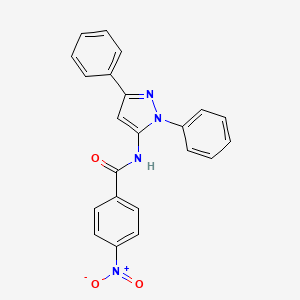

IUPAC Name |

N-(2,5-diphenylpyrazol-3-yl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)23-21-15-20(16-7-3-1-4-8-16)24-25(21)18-9-5-2-6-10-18/h1-15H,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIALCSMRIHRFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469437 | |

| Record name | DPAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890764-36-0 | |

| Record name | DPAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-](/img/structure/B1662285.png)

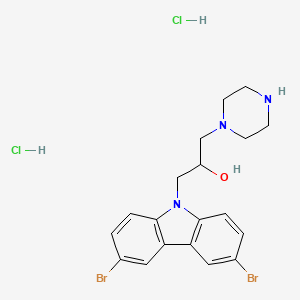

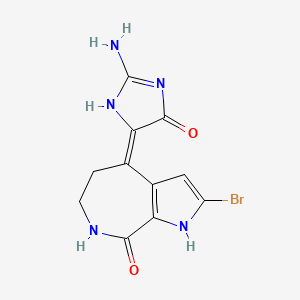

![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)

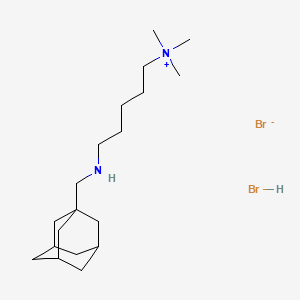

![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)

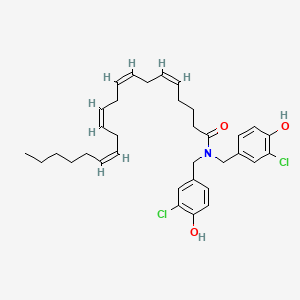

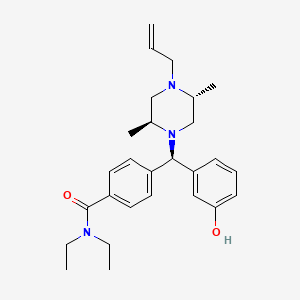

![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)